molecular formula C23H24FN3O3 B4506276 N-(4-tert-butylphenyl)-2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide

N-(4-tert-butylphenyl)-2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide

Cat. No.: B4506276
M. Wt: 409.5 g/mol
InChI Key: KVWOJNZLABWKMV-UHFFFAOYSA-N
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Description

N-(4-tert-butylphenyl)-2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide is a useful research compound. Its molecular formula is C23H24FN3O3 and its molecular weight is 409.5 g/mol. The purity is usually 95%.
The exact mass of the compound N-(4-tert-butylphenyl)-2-[3-(2-fluoro-4-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide is 409.18016980 g/mol and the complexity rating of the compound is 692. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

PET Imaging Probe Development

One notable application involves the use of derivatives similar to this compound in developing PET (Positron Emission Tomography) imaging probes. For instance, a study utilized a PET probe, 2-tert-butyl-4-chloro-5-[6-(4-18F-fluorobutoxy)-pyridin-3-ylmethoxy]-2H-pyridazin-3-one (18F-BCPP-BF), to assess mitochondrial complex I (MC-I) activity in rat liver and kidney. This probe was used to detect early-phase hepatic and renal dysfunction caused by acetaminophen overdose, showcasing the compound's relevance in medical imaging and diagnostic applications (Ohba et al., 2016).

Catalytic Hydrogenation in Green Chemistry

Another study highlighted its application in green chemistry, particularly in the catalytic hydrogenation process. A novel Pd/C catalyst was used for the hydrogenation of N-(3-nitro-4- methoxyphenyl)acetamide into N-(3-amino-4-methoxyphenyl)acetamide. This process exemplifies an eco-friendly approach to synthesizing important chemical intermediates with high selectivity and stability, contributing to sustainable industrial practices (Zhang Qun-feng, 2008).

Evaluation of Cyto-Genotoxicity

Further research has been conducted on related compounds to evaluate their cyto-genotoxic effects. For example, ethoxyquin (EQ), sharing structural similarities, was studied for its DNA damaging effects in human lymphocytes. The study employed free radical scavengers to modulate the genotoxicity induced by EQ, demonstrating the compound's relevance in toxicological studies and the importance of understanding its biological interactions for safety assessments (Skolimowski et al., 2010).

Antinociceptive Activity Research

Compounds structurally similar to N-(4-tert-butylphenyl)-2-[3-(2-fluoro-4-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide have been synthesized and evaluated for their antinociceptive activity. This research contributes to the development of new pain management solutions, highlighting the compound's potential application in pharmacology and drug development (Dogruer et al., 2000).

Synthesis and Pharmacological Assessment

The compound has also been a focus in the synthesis and pharmacological assessment of novel acetamide derivatives. These studies aim at identifying potential cytotoxic, anti-inflammatory, analgesic, and antipyretic agents, contributing to the exploration of new therapeutic agents (Rani et al., 2016).

Properties

IUPAC Name

N-(4-tert-butylphenyl)-2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24FN3O3/c1-23(2,3)15-5-7-16(8-6-15)25-21(28)14-27-22(29)12-11-20(26-27)18-10-9-17(30-4)13-19(18)24/h5-13H,14H2,1-4H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVWOJNZLABWKMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=C(C=C(C=C3)OC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.